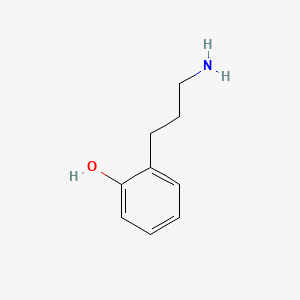

2-(3-Aminopropyl)phenol

Description

Significance of Aminopropylphenol Architectures in Contemporary Scientific Research

The aminopropylphenol framework, which combines a reactive phenol (B47542) group with a flexible aminopropyl side chain, offers multiple sites for chemical modification. This dual functionality makes it a valuable building block for creating diverse and complex molecular structures. acs.org The phenol group can engage in hydrogen bonding and electrophilic substitution reactions, while the amino group provides a nucleophilic center and a basic site for salt formation or further functionalization. acs.orgresearchgate.net

This unique combination of features has led to the widespread investigation of aminopropylphenol derivatives in various fields. In medicinal chemistry, this scaffold is integral to the development of novel therapeutic agents. For instance, derivatives have been explored for their potential as antipsychotic agents targeting dopamine (B1211576) and serotonin (B10506) receptors, as well as for their anticancer properties against triple-negative breast cancer cell lines. epa.gov The structural motif is also found in compounds investigated for their neuroprotective and antioxidant activities. medchemexpress.com Beyond pharmaceuticals, these architectures are utilized in materials science, for example, in the development of corrosion inhibitors and as functional components in polymers and resins. atamanchemicals.comresearchgate.net

Scope and Context of Academic Investigations Involving the 2-(3-Aminopropyl)phenol Moiety

Academic research on the this compound moiety, with CAS number 90765-59-6, primarily focuses on its role as a chemical intermediate in the synthesis of more complex molecules. chemicalbook.comnih.gov While its isomers, such as 3-(2-aminopropyl)phenol (B1671444) and 4-(2-aminopropyl)phenol, have been studied for their direct biological activities, the research landscape for this compound itself is centered on its synthetic utility. medchemexpress.commedchemexpress.com

Investigations have demonstrated its application in creating sophisticated molecular frameworks. For example, the this compound core has been incorporated into benzopyran structures to develop potential antipsychotic agents. epa.gov In these studies, the free phenol group and the nitrogen atom of the aminopropyl chain were found to be crucial for binding to specific receptors. epa.gov

Furthermore, the aminopropylphenol structure is a key component in the synthesis of multidentate ligands capable of forming stable complexes with metal ions. These complexes are of interest for their potential applications in catalysis and bioinorganic chemistry. The ability of the phenol and amine groups to coordinate with metal centers makes this compound a valuable starting material for designing such ligands.

The functionalization of the this compound moiety is another area of active investigation. Researchers have explored the modification of both the phenolic hydroxyl group and the terminal amino group to generate libraries of new compounds. acs.org These studies aim to systematically explore the structure-activity relationships of the resulting derivatives, paving the way for the development of novel compounds with tailored properties for various scientific applications.

Interactive Data Table: Physicochemical Properties

Below is a table of physicochemical properties for a related aminopropylphenol derivative, providing a comparative context for the structural class.

| Property | Value | Unit |

| Boiling Point | 306 | °C |

| Melting Point | 85.3 | °C |

| Water Solubility | 2.30e-4 | g/L |

| Density | 0.954 | g/cm³ |

| pKa (Basic) | 11.4 | |

| Data for Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)- epa.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminopropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,11H,3,5,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGDENNPWXKGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399209 | |

| Record name | 2-(3-aminopropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90765-59-6 | |

| Record name | 2-(3-aminopropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 3 Aminopropyl Phenol Derivatives

Strategies for the Synthesis of 2-(3-Aminopropyl)phenol Analogues

The construction of analogues of this compound often involves multi-step synthetic sequences that can be adapted to introduce various substituents on the aromatic ring or modify the aminopropyl side chain. A common strategy involves the reductive amination of a corresponding ketone or aldehyde precursor. For instance, the synthesis of 2-aminopropyl benzopyran derivatives has been achieved through a chroman-4-one scaffold, which undergoes aldol (B89426) condensation followed by Michael addition. nih.gov The resulting intermediate can then be subjected to reductive amination to yield the desired aminopropyl-substituted phenol (B47542) analogue. nih.gov

Another approach is the direct amination of alcohol intermediates. For example, lignin-derived 4-(3-propanol)phenol derivatives can be converted to their corresponding primary amines, such as 4-(3-aminopropyl)phenol, using a RANEY® Ni-catalyzed hydrogen-borrowing amination with ammonia (B1221849) gas. rsc.org This method is notable for its high selectivity towards the primary amine. rsc.org

Furthermore, synthetic strategies can be designed to build the molecule from simpler fragments. This might involve the coupling of a suitably protected aminopropyl unit with a phenolic precursor. The choice of protecting groups for both the amine and phenol functionalities is crucial to ensure the desired regioselectivity and to prevent unwanted side reactions during the synthetic sequence.

Derivatization Approaches for Functionalization

The presence of both a phenolic hydroxyl group and a primary amino group in this compound derivatives makes them ideal substrates for a wide range of functionalization reactions. These modifications can be used to generate libraries of compounds for various applications, including the development of new ligands, catalysts, and biologically active molecules.

Formation of Schiff Base Ligands and Related Condensation Reactions

The primary amine of this compound and its analogues readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which are a versatile class of ligands. oup.comrsc.orgmdpi.comresearchgate.netresearchgate.net This reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and often at room temperature or with gentle heating. researchgate.net The resulting imine (C=N) bond is a key feature of these ligands, which can coordinate to a variety of metal ions to form stable complexes. oup.comresearchgate.net

For example, the reaction of tris(3-aminopropyl)amine (B1583958) with salicylaldehyde (B1680747) or its derivatives yields potentially heptadentate (N4O3) tripodal Schiff-base ligands. mdpi.comresearchgate.net Similarly, new Schiff base ligands have been synthesized by reacting 1-(3-aminopropyl)imidazole (B109541) with salicylaldehyde and other imidazole (B134444) aldehydes. maynoothuniversity.ie The properties of the resulting metal complexes can be tuned by varying the substituents on the aldehyde or ketone precursor, as well as by the choice of the metal ion.

Table 1: Examples of Schiff Base Ligands from Aminopropyl-Containing Precursors

| Amine Precursor | Aldehyde/Ketone Precursor | Resulting Ligand Type | Reference(s) |

| 2-{(E)-[(3-aminopropyl)imino]methyl}-6-methoxyphenol | 2-hydroxy-5-methylisophthalaldehyde | Polydentate Schiff Base | oup.com |

| Tris(3-aminopropyl)amine | Salicylaldehyde | Heptadentate (N4O3) Tripodal Schiff Base | mdpi.comresearchgate.net |

| 1-(3-Aminopropyl)imidazole | Salicylaldehyde | Imidazole Schiff Base | maynoothuniversity.ie |

| N-(2-aminoethyl)-3-aminopropyltrimethoxysilane | Salicylaldehyde | Schiff Base Modified Silane (B1218182) | ias.ac.in |

Reductive Amination Pathways in Aminopropyl Derivatization

Reductive amination is a powerful method for forming new carbon-nitrogen bonds and is widely used in the derivatization of aminopropyl compounds. nih.gov This two-step process involves the initial formation of an imine or enamine intermediate through the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by the reduction of this intermediate to the corresponding amine.

A variety of reducing agents can be employed for the reduction step, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their mildness and selectivity. nih.gov For instance, 2-aminopropyl benzopyran derivatives have been synthesized by the reductive amination of a propanal intermediate with various primary and secondary amines using sodium triacetoxyborohydride. nih.gov This pathway allows for the introduction of diverse substituents on the nitrogen atom of the aminopropyl chain, leading to a wide range of functionalized derivatives. nih.gov

Grafting and Functionalization with Organosilanes (e.g., 3-Aminopropyltriethoxysilane)

Organosilanes, particularly 3-aminopropyltriethoxysilane (B1664141) (APTES), are frequently used to functionalize surfaces and materials. nih.govresearchgate.netrsc.org The triethoxysilane (B36694) group can hydrolyze and condense to form stable siloxane bonds with hydroxyl-bearing surfaces like silica (B1680970), while the aminopropyl group provides a reactive handle for further chemical modifications. nih.govgoogle.comacs.org

Two primary methods for grafting APTES onto silica surfaces are in an acid-aqueous solution and in an anhydrous solution. nih.gov The anhydrous method has been shown to produce a more homogeneous and stable monolayer of APTES. nih.gov This surface functionalization is crucial for applications such as improving the attachment of cells to biomaterials or creating stationary phases for chromatography. researchgate.net The grafted aminopropyl groups can then be further derivatized, for example, by reaction with other molecules to create tailored surface properties.

Solid-Phase Synthetic Methodologies for Phenolic Derivatives

Solid-phase synthesis offers a powerful platform for the combinatorial synthesis of libraries of phenolic derivatives. nih.govacs.orgd-nb.infoscielo.br In this approach, a phenolic compound is attached to a solid support (resin) via a linker. nih.govacs.org This allows for the use of excess reagents to drive reactions to completion, with purification simplified to a filtration and washing step after each reaction. d-nb.info

Several types of linkers are suitable for attaching phenols to a resin, including benzylic ethers and photolabile linkers like the o-nitrobenzyl ether. nih.govacs.org The choice of linker is critical as it must be stable to the reaction conditions used in the synthetic sequence but cleavable under specific conditions to release the final product. nih.govacs.org For example, in the synthesis of estradiol (B170435) derivatives, an o-nitrobenzyl ether photolabile linker was found to be effective for releasing the final products in acceptable purities. nih.gov This methodology has been successfully applied to generate diverse libraries of phenolic compounds, including derivatives of estradiol. nih.govacs.orgscielo.br

Synthesis of Polyazamacrocyclic Compounds Containing Aminopropyl Units

Polyazamacrocycles are a class of compounds that contain one or more macrocyclic rings with multiple nitrogen atoms. The incorporation of aminopropyl units into these structures can significantly influence their coordination properties and applications. The synthesis of these complex molecules often relies on Pd(0)-catalyzed amination reactions, such as the Buchwald-Hartwig amination. mdpi.comresearchgate.netclockss.org

This catalytic method allows for the efficient formation of C-N bonds between an amine and an aryl halide or triflate. mdpi.comclockss.org A variety of polyazamacrocyclic compounds have been synthesized by reacting precursors containing aminopropyl units, like tris(3-aminopropyl)amine (TRPN), with dihaloaromatic compounds. mdpi.comresearchgate.net The yields of the macrocyclization can be dependent on the synthetic pathway and reaction conditions. mdpi.com These macrocycles can be further functionalized by attaching fluorophore groups or other moieties to the nitrogen atoms, leading to compounds with interesting spectroscopic and metal-binding properties. mdpi.comresearchgate.net

Chemical Modifications for Enhanced Bioactivity (e.g., Alkylation, Esterification)

The strategic chemical modification of this compound serves as a critical avenue for enhancing its biological activity and tailoring its physicochemical properties for specific therapeutic applications. The presence of two reactive functional groups—a phenolic hydroxyl (-OH) and a primary amino (-NH2) group—offers a versatile platform for structural alterations. Alkylation and esterification are two of the most common and effective strategies employed to modulate the bioactivity of phenolic and amino compounds. These modifications can influence factors such as lipophilicity, membrane permeability, receptor binding affinity, and metabolic stability, thereby potentiating the therapeutic efficacy of the parent molecule.

Alkylation

Alkylation, the introduction of an alkyl group onto the phenolic oxygen or the amino nitrogen, can significantly impact the bioactivity of this compound derivatives. The site of alkylation (O-alkylation vs. N-alkylation) is a crucial determinant of the resulting compound's pharmacological profile.

Selective O-alkylation of the phenolic hydroxyl group, while preserving the primary amine, can be achieved by first protecting the amino group. For instance, the amino group can be converted into a Schiff base by reacting with an aldehyde, such as benzaldehyde. This temporary protection allows for the specific alkylation of the hydroxyl group using an alkyl halide in the presence of a base. Subsequent hydrolysis of the Schiff base regenerates the primary amine, yielding an O-alkylated derivative. researchgate.net This modification can enhance lipophilicity, which may improve the compound's ability to cross biological membranes.

Conversely, selective N-alkylation of the primary amino group can be accomplished through methods like reductive amination. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced to the corresponding N-alkylated amine. This process can be used to introduce a wide variety of alkyl or arylalkyl substituents. The synthesis of N-substituted derivatives of similar structures, such as piperazine (B1678402) derivatives, has been shown to be crucial for their biological activity. researchgate.net For example, N-alkylation can influence the compound's interaction with specific biological targets, potentially leading to enhanced potency or a modified spectrum of activity. Research on related aminophenol structures has demonstrated that the introduction of specific alkyl groups can lead to potent biological effects, including antimicrobial and anticancer activities.

The following table summarizes the types of alkylation and their potential impact on the bioactivity of aminophenol derivatives:

| Modification Type | Reagents and Conditions | Potential Impact on Bioactivity |

| O-Alkylation | 1. Protection of amino group (e.g., with benzaldehyde). 2. Alkylation with alkyl halide (e.g., R-X) and base (e.g., K₂CO₃). 3. Deprotection (hydrolysis). | Increases lipophilicity, potentially improving membrane permeability and oral bioavailability. May alter receptor binding by modifying hydrogen bonding capacity of the phenolic group. |

| N-Alkylation | Reductive amination with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH₃CN). | Can modulate receptor affinity and selectivity. Introduction of specific N-substituents can lead to novel biological activities. May influence metabolic pathways. |

Esterification

Esterification of the phenolic hydroxyl group is another key strategy to modify the properties of this compound. The conversion of the phenol to an ester can serve multiple purposes, including acting as a prodrug strategy. An ester derivative may be more lipophilic and better absorbed, and once in the body, it can be hydrolyzed by esterase enzymes to release the active phenolic parent compound.

The Steglich esterification is a common method that can be employed, using a carboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This method is effective for the esterification of phenols. researchgate.net The choice of the carboxylic acid used for esterification can significantly influence the properties of the resulting derivative. For instance, esterification with amino acids could enhance water solubility and introduce new biological interactions.

Studies on other phenolic compounds have shown that esterification can lead to enhanced antioxidant, antimicrobial, or anti-inflammatory activities. mdpi.com The specific ester moiety can be selected to target certain tissues or to control the rate of hydrolysis and drug release.

The table below outlines the esterification of phenolic compounds and its potential effects on bioactivity:

| Modification Type | Reagents and Conditions | Potential Impact on Bioactivity |

| Esterification | Carboxylic acid (R-COOH) with a coupling agent (e.g., EDC, DCC) and a catalyst (e.g., DMAP). | Can act as a prodrug, improving absorption and distribution. Modulates lipophilicity and solubility. May enhance or alter the biological activity profile of the parent compound. Can be used to target specific enzymes or tissues. |

Advanced Spectroscopic and Structural Elucidation in 2 3 Aminopropyl Phenol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-(3-Aminopropyl)phenol, providing detailed information about the chemical environment of each proton and carbon atom.

Applications of Unidimensional and Multidimensional NMR

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary structural information. In ¹H NMR, protons on the aromatic ring of phenols typically appear in the chemical shift range of 7-8 ppm. The protons on the carbon adjacent to the phenolic oxygen are deshielded and appear downfield. For the aminopropyl side chain, the protons adjacent to the amino group would also exhibit a characteristic downfield shift.

¹³C NMR provides information on the carbon skeleton. The aromatic carbon attached to the hydroxyl group in phenols is typically shifted downfield to around 155 ppm due to the oxygen's electronegativity.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure. These experiments reveal correlations between neighboring protons (COSY), direct carbon-proton attachments (HSQC), and longer-range carbon-proton couplings (HMBC), allowing for the definitive assignment of all NMR signals.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound *Note: This table is based on publicly available spectral data for a similar compound, 2-(3-Amino

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Studies

UV-Visible Spectroscopy in Complex Formation and Electronic Transitions

UV-Visible spectroscopy is a valuable technique for investigating the electronic structure of this compound and its behavior in complex formation. The molecule possesses a phenolic chromophore, which gives rise to characteristic absorption bands in the UV region. libretexts.org These absorptions are primarily due to π → π* transitions within the benzene (B151609) ring and n → π* transitions involving the non-bonding electrons of the hydroxyl and amino groups. pharmatutor.org

When this compound acts as a ligand to form complexes with metal ions, changes in the electronic environment of the chromophore occur. This coordination typically leads to shifts in the wavelength of maximum absorbance (λmax). These shifts provide evidence of complex formation and can offer insights into the nature of the metal-ligand interaction. For instance, the formation of a coordination compound may cause a bathochromic shift (a shift to longer wavelengths) or a hypsochromic shift (a shift to shorter wavelengths) in the absorption bands of the phenol (B47542) ring. The magnitude and direction of these shifts depend on the specific metal ion and the geometry of the resulting complex.

The electronic transitions responsible for UV-visible absorption involve the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For organic molecules like this compound, the most relevant transitions are from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The presence of both the hydroxyl (-OH) and aminopropyl (-CH2CH2CH2NH2) substituents on the benzene ring influences the energy of these orbitals. Upon complexation with a metal ion, the chelation involving the hydroxyl and amino groups alters the HOMO-LUMO energy gap, resulting in the observed spectral shifts. libretexts.orglibretexts.org

Table 1: Hypothetical UV-Visible Spectral Data for this compound and its Metal Complex

| Compound | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |

|---|---|---|---|

| This compound | 275 | 1,450 | π → π* |

| Metal Complex | 288 | 2,100 | π → π* (perturbed) |

| This compound | 310 | 150 | n → π* |

Fluorescence Spectroscopy in Sensing and Binding Assays

Fluorescence spectroscopy is a highly sensitive method used to study the emission properties of molecules and is particularly effective for developing sensing and binding assays. mdpi.com Phenolic compounds, including this compound, often exhibit intrinsic fluorescence due to the electronic structure of the aromatic ring. researchgate.net This native fluorescence can be modulated by interactions with other chemical species, forming the basis for its use as a fluorescent sensor.

In a typical sensing application, the binding of a target analyte to this compound can cause a significant change in its fluorescence properties. This can manifest as either fluorescence quenching (a decrease in intensity) or enhancement (an increase in intensity). Such changes occur because the analyte alters the electronic state of the fluorophore or introduces non-radiative decay pathways. For example, the coordination of certain metal ions to the amino and hydroxyl groups can lead to fluorescence quenching through mechanisms like electron transfer or energy transfer.

This principle is widely applied in the development of selective and sensitive assays for detecting metal ions or other molecules. mdpi.com By monitoring the changes in the fluorescence spectrum—such as shifts in the emission wavelength or variations in intensity—the presence and concentration of a specific analyte can be determined. The high sensitivity of fluorescence-based assays makes them suitable for a variety of applications, from environmental monitoring to biomedical research. mdpi.commdpi.com

Table 2: Example of Fluorescence Response of this compound upon Binding to an Analyte

| System | Excitation λ (nm) | Emission λ (nm) | Relative Fluorescence Intensity (%) |

|---|---|---|---|

| This compound | 280 | 315 | 100 |

| + Analyte (e.g., Cu²⁺) | 280 | 315 | 15 |

X-ray Diffraction Analysis of Crystalline Structures

Single Crystal X-ray Diffraction for Molecular Geometry

Single crystal X-ray diffraction (SCXRD) is an unparalleled technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. anton-paar.comwikipedia.org By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, researchers can generate a detailed model of the electron density within the crystal. wikipedia.org This model reveals precise information about the molecular geometry, including bond lengths, bond angles, and torsional angles. uwaterloo.ca

For this compound, an SCXRD analysis would provide definitive structural data. It would confirm the connectivity of the atoms and reveal the specific conformation of the aminopropyl side chain relative to the plane of the phenol ring. Furthermore, this technique elucidates the details of intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding between the hydroxyl and amino groups of adjacent molecules, as well as π-π stacking interactions between the aromatic rings. This information is fundamental to understanding the relationship between the molecular structure and the macroscopic properties of the material. anton-paar.com

Table 3: Representative Crystallographic Data Obtainable from SCXRD for a this compound Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₃NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) | 98.76 |

| Volume (ų) | 851.4 |

| Z (molecules/unit cell) | 4 |

Powder X-ray Diffraction in Material Characterization

Powder X-ray diffraction (PXRD) is a versatile and non-destructive analytical technique used for the characterization of polycrystalline materials. americanpharmaceuticalreview.com Unlike SCXRD, which requires a single, high-quality crystal, PXRD can be performed on a finely ground powder sample. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com

In the context of this compound research, PXRD is essential for several aspects of material characterization. It is used for routine phase identification, confirming that a synthesized batch of the compound corresponds to the desired crystalline form. The technique is also critical for assessing the purity of a sample, as the presence of crystalline impurities would result in additional peaks in the diffractogram. Furthermore, PXRD is employed in polymorphism screening to identify and distinguish between different crystalline structures (polymorphs) of the same compound, each of which may exhibit distinct physical properties. Analysis of the peak shapes in a PXRD pattern can also provide information on the crystallite size and the degree of crystallinity of the material. malvernpanalytical.com

Table 4: Characteristic Powder X-ray Diffraction Peaks for a Crystalline Phase of this compound

| Position (2θ°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 80 |

| 21.1 | 4.21 | 65 |

| 25.5 | 3.49 | 90 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical state of elements within the top 5-10 nanometers of a material's surface. wikipedia.org The method is based on the photoelectric effect, where irradiating a surface with X-rays causes the emission of core-level electrons. nottingham.ac.uk The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. caltech.edu The binding energy is characteristic of the element and its chemical environment (oxidation state and bonding partners), a phenomenon known as the chemical shift. aps.org

For a compound like this compound, XPS can provide detailed information about its surface chemistry. High-resolution scans of the C 1s, O 1s, and N 1s regions would allow for the identification of the different chemical states of these elements. For example, the C 1s signal can be deconvoluted into components corresponding to C-C/C-H bonds in the aromatic ring and alkyl chain, C-N bonds, and C-O bonds. The N 1s spectrum would confirm the presence of the primary amine group, and its binding energy would distinguish it from other nitrogen functionalities like amides or nitro groups. Similarly, the O 1s peak is characteristic of the phenolic hydroxyl group. XPS is particularly powerful for studying surface modifications, contamination, or degradation of this compound-based materials. nottingham.ac.ukkobv.de

Table 5: Typical Binding Energy Ranges for Functional Groups in this compound

| Element (Core Level) | Functional Group | Typical Binding Energy (eV) |

|---|---|---|

| C 1s | C-C, C-H | 284.8 - 285.0 |

| C 1s | C-N | ~286.0 |

| C 1s | C-O | ~286.5 |

| N 1s | -NH₂ | ~400.0 |

Computational Chemistry and Theoretical Investigations of 2 3 Aminopropyl Phenol Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. umn.edu It is particularly effective for studying phenolic compounds to determine their structural and chemical characteristics. rjpn.org By calculating the electron density of a molecule, DFT can accurately predict its geometry, energy, and various reactivity parameters. aps.org For a molecule like 2-(3-Aminopropyl)phenol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can derive its optimized geometry and explore its electronic properties. rjpn.org

Global and local chemical descriptors derived from DFT are crucial for comparing the reactivity of different molecules. rjpn.orgrasayanjournal.co.in Global descriptors provide a general overview of the molecule's stability and reactivity. These include ionization potential (I), electron affinity (A), chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω). rjpn.orgrasayanjournal.co.in

Table 1: Illustrative Global Chemical Descriptors (Note: Data based on calculations for the analogous compound 2-aminophenol (B121084) for illustrative purposes.)

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| Ionization Potential | I | 7.89 |

| Electron Affinity | A | -0.11 |

| Chemical Hardness | η | 4.00 |

| Chemical Softness | S | 0.25 |

| Electronegativity | χ | 3.89 |

Local descriptors, such as Fukui functions, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. scielo.org.mx

Frontier Molecular Orbital (FMO) theory is a key component of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. rjpn.orgyoutube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For phenolic compounds, the distribution of HOMO and LUMO orbitals often spans the aromatic ring and functional groups, highlighting the reactive regions of the molecule. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: Data based on calculations for the analogous compound 2-aminophenol for illustrative purposes.)

| Orbital | Energy (eV) |

|---|---|

| EHOMO | -5.41 |

| ELUMO | -0.41 |

Conceptual DFT provides a framework for using calculated descriptors to understand and predict chemical reaction mechanisms. scielo.org.mx By analyzing global reactivity indices like the electrophilicity and nucleophilicity indexes, researchers can rationalize how a molecule will behave in a chemical reaction. For instance, a high electrophilicity index suggests a molecule will act as a strong electrophile, favoring reactions with nucleophiles. rjpn.org

Local reactivity descriptors, such as Fukui functions and local softness, pinpoint specific atoms or functional groups within the this compound molecule that are most susceptible to attack. scielo.org.mx This site selectivity information is invaluable for predicting reaction outcomes and understanding mechanistic pathways without the need for extensive experimental work.

Time-Dependent Density Functional Theory (TD-DFT) in Spectroscopy and Excited States

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their spectroscopic properties, such as UV-Vis absorption spectra. rsc.orgresearchgate.net This method is widely applied to organic molecules, including phenols, to understand their electronic transitions. researchgate.net

By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the absorption spectrum, allowing for the assignment of experimental spectral bands to specific electronic transitions (e.g., π → π* transitions). researchgate.netrespectprogram.org For this compound, TD-DFT could be used to predict how its structure influences its color and light absorption properties, which is crucial for applications in dyes or photosensitizers. The accuracy of TD-DFT can depend on the choice of functional, with range-separated functionals often providing better descriptions for certain types of excited states. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides detailed information on the dynamic behavior, conformational changes, and interactions of molecules like this compound in various environments, such as in solution. mdpi.com

For phenolic compounds, MD simulations can elucidate how they interact with solvent molecules (e.g., water), aggregate, or bind to surfaces. nih.govresearchgate.net These simulations can reveal important information about hydrogen bonding networks, solvation free energies, and diffusion coefficients. mdpi.comnih.gov Such insights are critical for understanding the compound's behavior in biological systems or materials science applications. Simulations can be run over nanoseconds to microseconds to observe processes like protein-ligand binding or the self-assembly of molecules. mdpi.com

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. biomedpharmajournal.org This method is extensively used in drug discovery to screen potential drug candidates and understand their binding mechanisms at the atomic level. explorationpub.com

In the context of this compound, molecular docking could be employed to investigate its potential as a ligand for various biological targets. The process involves placing the ligand into the binding site of a receptor and calculating a "docking score," which estimates the binding affinity. mdpi.com The analysis of the docked conformation reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. explorationpub.comekb.eg These studies can provide a theoretical basis for the biological activity of this compound and guide the design of more potent derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that aim to predict the physicochemical, biological, or environmental fate properties of compounds based on their molecular structures. These models work by establishing a mathematical relationship between chemical structure and the property of interest.

A thorough search of scientific databases and chemical literature yielded no specific QSAR models developed for or including this compound. Such studies would typically involve:

Dataset Compilation: Assembling a series of structurally related compounds with experimentally measured data for a specific property (e.g., receptor binding affinity, toxicity).

Descriptor Calculation: Computing a large number of numerical descriptors that characterize the molecular structure of each compound in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a predictive model linking the descriptors to the observed activity.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability.

Without a dedicated research effort to synthesize and test a series of analogues or to include this compound in a broader study on aminophenols, the data required to construct a specific QSAR model for predicting its properties is not available in the public domain.

Advanced Quantum Chemical Topology Methods (e.g., QTAIM, EDA)

Advanced quantum chemical topology methods provide deep insights into the nature of chemical bonds and non-covalent interactions within a molecule by analyzing the electron density distribution, which can be obtained from quantum mechanical calculations.

Quantum Theory of Atoms in Molecules (QTAIM): This method, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. By locating critical points in the electron density, QTAIM can characterize the nature of atomic interactions. For this compound, a QTAIM analysis could potentially be used to investigate:

The nature of the covalent bonds within the phenyl ring, the propyl chain, and the amino and hydroxyl groups.

The presence and strength of any intramolecular hydrogen bonds, for example, between the phenolic hydroxyl group and the aminopropyl side chain. This would be identified by the presence of a bond path and the properties of the bond critical point (BCP) between the hydrogen and the acceptor atom.

Despite the potential of these methods to elucidate the detailed electronic structure of this compound, no published studies applying QTAIM or EDA to this specific molecule were identified. Such research would require sophisticated quantum chemical calculations and detailed analysis of the resulting electron density and interaction energies. The absence of such reports in the scientific literature indicates a gap in the current understanding of the intramolecular interactions governing the structure and properties of this compound.

Coordination Chemistry of 2 3 Aminopropyl Phenol and Aminopropyl Phenolate Ligands

Design and Synthesis of Multidentate Ligands Incorporating Aminopropylphenol Motifs

The design of multidentate ligands is a cornerstone of coordination chemistry, enabling the formation of stable metal complexes with tailored properties. The 2-(3-aminopropyl)phenol moiety is a valuable synthon in this field due to its inherent donor atoms—the phenolic oxygen and the terminal amino nitrogen. These sites can be readily incorporated into larger, more complex ligand architectures.

The synthesis of these ligands often involves standard organic transformations that expand upon the basic this compound framework. A common strategy is the use of multi-component reactions, which can yield intricate structures in a straightforward manner. For instance, Mannich reactions, involving the condensation of an amine (like the aminopropyl group), formaldehyde, and a C-H acidic compound, can be employed to create more elaborate structures. nih.gov Another prevalent method is Schiff base condensation, where the primary amine of the aminopropyl chain reacts with an aldehyde or ketone to form an imine linkage, thereby extending the ligand and increasing its denticity. This approach is highly versatile for creating N,N,O or N,O,O donor sets.

Complexation with Transition Metal Ions

Ligands derived from aminopropylphenol readily coordinate with a variety of transition metal ions, forming stable complexes with diverse geometries and properties. The deprotonated phenolate (B1203915) oxygen and the neutral amino nitrogen act as effective donor sites, creating strong chelate rings upon complexation.

Copper(II) complexes featuring aminopropyl-phenolate type ligands have been extensively studied. The synthesis typically involves the reaction of a Cu(II) salt, such as copper(II) chloride or copper(II) nitrate (B79036), with the ligand in a suitable solvent like methanol (B129727) or ethanol (B145695). nih.govresearchgate.net The resulting complexes can be mononuclear, where a single copper ion is coordinated by one or more ligand molecules, or polynuclear, where multiple copper ions are bridged by phenolate oxygen atoms. researchgate.netnih.gov

Characterization of these complexes relies on a suite of analytical techniques.

Infrared (IR) Spectroscopy: This method is used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N (for Schiff base derivatives) and phenolic C-O bonds.

UV-Visible Spectroscopy: The electronic spectra of these complexes typically show d-d transitions and charge transfer bands that are characteristic of the coordination environment around the Cu(II) center. rsc.org

Mass Spectrometry: FAB mass spectrometry and other techniques help confirm the molecular weight and composition of the complexes. nih.gov

Table 1: Selected Copper(II) Complexes with Amine-Phenolate Type Ligands This table is interactive. Column headers can be clicked to sort the data.

| Complex Formula | Ligand Type | Linkage | Coordination Geometry | Reference |

|---|---|---|---|---|

| [Cu(Limine)(MeOH)] | Pyridylbis(phenol) | Imine | Mononuclear | nih.gov |

| Cu3(Lamine)2(CH3CN)22 | Pyridylbis(phenol) | Amine | Trinuclear | nih.gov |

| [CuL]2·3H2O | Bis(phenolate) | Amine | Dinuclear, Trigonal Bipyramidal | nih.gov |

| [Cu2(sglym)2Cl2] | Reduced Schiff Base | Amine | Dinuclear, Phenolato-bridged | researchgate.net |

Nickel(II) ions also form stable complexes with aminopropyl-phenolate ligands. These complexes are typically synthesized by reacting a Ni(II) salt with the ligand, sometimes via electrochemical oxidation of a nickel anode in a solution of the ligand. nih.gov The resulting coordination geometry is highly dependent on the ligand structure and the reaction conditions. Both square-planar and octahedral geometries are common for Ni(II) complexes.

For example, with certain bis(phenolate) ligands, dinuclear Ni(II) complexes can form where the nickel atoms are linked by a triple oxygen bridge involving two phenolic oxygens and a water molecule, resulting in a distorted octahedral geometry for each NiN2O4 chromophore. nih.gov In other cases, particularly with Schiff base ligands, trinuclear complexes have been observed where the metal centers are bridged by phenoxido groups. rsc.org Characterization methods are similar to those used for copper complexes, including X-ray diffraction, IR and electronic spectroscopy, and magnetic measurements. nih.govrsc.org

Table 2: Examples of Nickel(II) Amine-Phenolate Complexes This table is interactive. Column headers can be clicked to sort the data.

| Complex Formula | Ligand Type | Coordination Geometry | Magnetic Properties | Reference |

|---|---|---|---|---|

| [Ni2L2(H2O)]·H2O | Bis(phenolate) | Hexacoordinate, Distorted Octahedral | Ferromagnetically coupled (2J = 19.8 cm-1) | nih.gov |

| [Ni3(L)2(NCS)2(OAc)2(CH3OH)2] | Schiff Base | Trinuclear, Phenoxido-bridged | Weak antiferromagnetic coupling | rsc.org |

| Ni(II) Complexes | Amide-Diamine | Square Planar | --- | rsc.org |

The versatility of aminopropyl-phenolate ligands extends to other divalent cations such as zinc(II), cadmium(II), and mercury(II). The coordination chemistry with these d-block metals often results in the formation of coordination polymers or discrete complexes with tetrahedral geometries. ekb.eg

The synthesis of these complexes generally involves reacting the appropriate metal halide or nitrate salt with the ligand in a solvent like ethanol or DMF. ekb.egst-andrews.ac.uk The resulting structures can be influenced by the specific metal ion, the counter-anion, and the ligand's flexibility. For instance, studies with bis-pyridyl-bis-amide ligands have shown the formation of 1D zigzag chains with Zn(II), Cd(II), and Hg(II) halides. rsc.org Characterization is performed using techniques such as elemental analysis, IR spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction to elucidate the final structure. ekb.egst-andrews.ac.uk

Table 3: Coordination of Divalent Metals with Related Ligands This table is interactive. Column headers can be clicked to sort the data.

| Metal Ion | Ligand Type | Resulting Structure | Geometry | Reference |

|---|---|---|---|---|

| Zn(II) | Schiff Base | M(L)2 | Tetrahedral | ekb.eg |

| Cd(II) | Schiff Base | M(L)2 | Tetrahedral | ekb.eg |

| Hg(II) | Schiff Base | M(L)2 | Tetrahedral | ekb.eg |

| Zn(II), Cd(II), Hg(II) | Bis-pyridyl-bis-amide | 1D Coordination Polymers | Zigzag Chains | rsc.org |

Lanthanide Coordination Chemistry with Aminopropylphenol Derivatives

Lanthanide ions (Ln3+), characterized by their large ionic radii and preference for high coordination numbers, form stable complexes with multidentate ligands derived from aminopropylphenol. mdpi.com These ligands, particularly potentially heptadentate (N4O3) amine phenols, are effective at encapsulating lanthanide ions. ubc.ca The synthesis of these complexes typically involves reacting a lanthanide salt, such as a nitrate, with the ligand in the presence of a base. ubc.ca

Depending on the stoichiometry and reaction conditions, both mononuclear and dinuclear complexes can be obtained. For example, reacting an amine phenol (B47542) ligand with one equivalent of a lanthanide nitrate can produce a mononuclear complex, [Ln(H3L)(NO3)3]. ubc.ca In the presence of a base, homodinuclear complexes, [Ln(L)]2, can be formed where two lanthanide ions are bridged by phenolate oxygens. ubc.ca X-ray crystallography has confirmed the structure of these dinuclear complexes, showing eight-coordinate lanthanide centers. ubc.ca The resulting complexes are of interest for their potential magnetic and luminescent properties. chemrxiv.org

Electrochemical Properties and Redox Behavior of Metal Complexes

The electrochemical properties of metal complexes with aminopropyl-phenolate ligands are crucial for understanding their reactivity, particularly in catalytic applications. Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of these compounds. electrochemsci.orgmdpi.com

For many first-row transition metal complexes, the studies reveal ligand- and metal-based oxidation events. nih.gov Copper(II) complexes with these types of ligands frequently exhibit a quasi-reversible one-electron transfer process corresponding to the Cu(II)/Cu(I) redox couple. nih.govmdpi.com The potential of this redox event can be tuned by modifying the ligand structure. The coordination of redox-active ligands to the metal center can lead to the reversibility of the metal-centered process. mdpi.com

Similarly, cobalt(II) complexes can show quasi-reversible single-electron transfers, while manganese(II) and iron(III) complexes may exhibit multiple redox peaks. electrochemsci.org These redox properties are fundamental to the catalytic activity of the complexes, for instance, in oxidation reactions where the metal center cycles between different oxidation states. mdpi.com The electron transfer mechanism is a key area of investigation, providing insight into how the electronic structure of the complex modulates its reactivity. nih.govnih.gov

Table 4: Electrochemical Data for Selected Metal Complexes This table is interactive. Column headers can be clicked to sort the data.

| Metal Complex Type | Redox Process | E1/2 (V vs. SHE) | Technique | Reference |

|---|---|---|---|---|

| Copper(II) with BIAN ligands | Cu(II)/Cu(I) | 0.66 - 0.81 | Cyclic Voltammetry | mdpi.com |

| Copper(II) with tridentate NNO ligand | Cu(II)/Cu(I) | --- | Cyclic Voltammetry | nih.gov |

| Cobalt(II) with Schiff base ligand | Co(II)/Co(I) | Quasi-reversible | Cyclic Voltammetry | electrochemsci.org |

| Cerium(III) with amido-phenolate ligand | Ce(III)/Ce(IV) | Ligand- and metal-based | Cyclic Voltammetry | nih.gov |

Supramolecular Architecture and Crystal Engineering of Metal-Ligand Assemblies

Detailed crystallographic studies are essential to elucidate the specific nature of these interactions. However, a comprehensive search of the current scientific literature and crystallographic databases reveals a notable lack of specific structural reports for metal complexes of this compound. While extensive research exists on related aminophenol and Schiff base complexes, the precise supramolecular arrangements involving this particular ligand remain largely undocumented.

In the absence of specific crystallographic data for this compound metal complexes, we can infer potential supramolecular motifs based on the functional groups present in the ligand. The aminopropyl side chain offers a primary amine group (-NH2), which is a potent hydrogen bond donor. The phenolic hydroxyl group (-OH) can act as both a hydrogen bond donor and, upon deprotonation to the phenolate (-O-), a hydrogen bond acceptor.

Hydrogen Bonding Networks:

It is highly probable that hydrogen bonding plays a dominant role in the crystal packing of these complexes. The -NH2 and -OH groups can form extensive networks of intermolecular and intramolecular hydrogen bonds. For instance, N-H···O, O-H···N, and N-H···N interactions could link adjacent complex units, leading to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. The presence of solvent molecules, such as water or alcohols, within the crystal lattice could further extend these hydrogen-bonding networks.

Table 1: Potential Hydrogen Bond Interactions in Metal-Ligand Assemblies of this compound

| Donor | Acceptor | Interaction Type | Potential Supramolecular Motif |

| Amino Group (N-H) | Phenolate Oxygen (O⁻) | Intermolecular | Chain or Sheet Formation |

| Amino Group (N-H) | Coordinated Anion | Intermolecular | Linking of Complex Units |

| Phenol Group (O-H) | Amino Nitrogen (N) | Intermolecular | Dimer or Chain Formation |

| Coordinated Solvent (e.g., H₂O) | Phenolate Oxygen (O⁻) | Intermolecular | Bridging between Complexes |

π-π Stacking Interactions:

Crystal Engineering Principles:

From a crystal engineering perspective, the bifunctional nature of the this compound ligand (an amino group and a phenol group) provides a versatile platform for the design of coordination polymers and metal-organic frameworks (MOFs). By carefully selecting the metal ion, counter-anions, and crystallization conditions, it is theoretically possible to direct the assembly of these complexes into predictable and functional architectures. For example, the use of linear bridging co-ligands could link the primary complex units into extended networks with porous or layered structures.

Future Research Directions:

To fully understand and exploit the supramolecular chemistry of this compound and its aminopropyl-phenolate ligands, further research is critically needed. The synthesis and single-crystal X-ray diffraction analysis of a variety of metal complexes with this ligand are paramount. Such studies would provide the essential empirical data to:

Identify the prevalent supramolecular synthons.

Quantify the strength and geometry of the non-covalent interactions.

Establish structure-property relationships.

Develop robust crystal engineering strategies for the rational design of new materials.

Without such fundamental crystallographic information, the discussion of the supramolecular architecture and crystal engineering of these specific metal-ligand assemblies remains speculative. The scientific community awaits detailed structural reports to unlock the full potential of this compound in the realm of supramolecular and materials chemistry.

Catalytic Applications and Mechanistic Research Involving Aminopropyl Functionalized Systems

Heterogeneous Catalysis with Supported Aminopropyl Materials

Heterogeneous catalysts are favored in industrial processes due to their ease of separation from reaction products and potential for recyclability. Aminopropyl-functionalized solid supports combine the catalytic activity of the amine group with the robustness of a solid matrix.

Amino-Functionalized Mesoporous Silica (B1680970) Catalysts (e.g., MCM-41, SBA-15)

Mesoporous silica materials like MCM-41 and SBA-15 are excellent catalyst supports owing to their high surface area, large pore volume, and ordered pore structure. nih.govmdpi.com Functionalization of these materials with aminopropyl groups, typically via grafting with 3-aminopropyltriethoxysilane (B1664141) (APTES), creates solid base catalysts. scielo.briaea.orgresearchgate.net

The functionalization can be achieved through a post-synthesis method, where the synthesized mesoporous silica is refluxed with APTES in a solvent like ethanol (B145695). scielo.brresearchgate.net This process grafts the aminopropyl groups onto the silica surface and within its channels. While this modification leads to a decrease in surface area and pore volume, it significantly enhances the material's affinity for acidic molecules like CO2, transforming it into an effective adsorbent. scielo.br The presence of the amino groups provides basic sites that are crucial for catalytic activity in various organic reactions. These materials have demonstrated high thermal and mechanical stability, making them suitable for a range of catalytic applications. nih.gov

| Material | Surface Area (SBET) (m²/g) | Pore Volume (Vp) (cm³/g) | Pore Diameter (Dp) (nm) |

|---|---|---|---|

| MCM-41 | 1070 | 0.98 | 2.7 |

| AMCM-41 (APTES-functionalized) | 665 | 0.65 | 2.6 |

| SBA-15 | 713 | 1.09 | 7.5 |

| ASBA-15 (APTES-functionalized) | 465 | 0.73 | 7.4 |

Catalysis by Aminopropyl-Grafted Carbon-Based Materials

Carbon materials, such as activated carbon, are versatile catalyst supports due to their high surface area and chemical stability. mdpi.commdpi.com Surface functionalization modifies the chemical properties of carbon, enabling its use in catalysis. mdpi.come-bookshelf.de Grafting aminopropyl groups onto activated carbon can be achieved by first oxidizing the carbon surface to create oxygen-containing groups (e.g., carboxyl, hydroxyl), which then serve as anchor points for coupling with aminosilanes like 3-(aminopropyl)trimethoxysilane (APTMS). mdpi.com

This process enhances the surface reactivity and allows for the development of catalysts for specific applications, including hydrogenation and reduction reactions. researchgate.net The amine groups introduced can act as basic catalytic sites or as ligands to anchor metal nanoparticles, creating multifunctional catalysts. mdpi.com The effectiveness of these catalysts is often correlated with the nature of the carbon support and the density of the grafted functional groups. researchgate.net

Organocatalysis Utilizing Aminopropyl Moieties

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major field in chemistry. youtube.comyoutube.com Amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. youtube.com Chiral primary amines and their derivatives are particularly valuable for asymmetric synthesis. mdpi.com

The aminopropyl moiety is a key component in various bifunctional organocatalysts. These catalysts often possess both a Brønsted base site (the amine) and a Brønsted acid site (e.g., an amide or hydroxyl group). mdpi.com This dual functionality allows the catalyst to activate both the nucleophile and the electrophile simultaneously, often within a structured transition state stabilized by hydrogen bonding. youtube.commdpi.com This cooperative catalysis leads to high reaction rates and stereoselectivity in transformations like aldol (B89426) and Michael reactions. mdpi.com While simple aminopropyl groups are effective, catalysts are often designed with more complex chiral scaffolds to achieve high enantioselectivity. youtube.comresearchgate.net

Applications in Organic Transformations (e.g., Transesterification, Henry Reaction)

Aminopropyl-functionalized catalysts have proven effective in promoting key carbon-carbon bond-forming reactions and other important organic transformations.

Transesterification: The transesterification of vegetable oils is the primary industrial route to biodiesel. jbiochemtech.comnih.gov The reaction involves converting triglycerides into fatty acid alkyl esters using an alcohol in the presence of a catalyst. While homogeneous base catalysts are common, they suffer from issues like soap formation and difficulty in separation. jbiochemtech.com Heterogeneous catalysts, including solid base catalysts, offer a more sustainable alternative. mdpi.com Aminopropyl-functionalized materials can serve as solid base catalysts for transesterification, although their application is less common than metal oxides. The basic amine sites facilitate the deprotonation of the alcohol, initiating the catalytic cycle. Organocatalysts are also being explored to avoid issues associated with traditional methods. researchgate.netresearchgate.net

Henry Reaction: The Henry (or nitroaldol) reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound to produce β-nitroalcohols, which are versatile synthetic intermediates. uwindsor.camdpi.com The reaction is base-catalyzed, and aminopropyl-functionalized materials are well-suited for this purpose. rutgers.edu Research has shown that amino-functionalized nanoporous silica can effectively catalyze the Henry reaction. Interestingly, the type of amine group (primary vs. secondary) can control the reaction outcome, selectively producing either the β-nitroalcohol or the subsequently dehydrated nitrostyrene. rutgers.edu For asymmetric versions of the reaction, chiral copper(II) complexes and organocatalysts like guanidines are often employed to achieve high enantioselectivity. nih.govmdpi.com

| Aldehyde | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Benzaldehyde | Functionalized Nanoparticles + Cu(OAc)₂·H₂O | 80 | 75 |

| 4-Nitrobenzaldehyde | Functionalized Nanoparticles + Cu(OAc)₂·H₂O | 85 | 70 |

| 2-Chlorobenzaldehyde | Functionalized Nanoparticles + Cu(OAc)₂·H₂O | 82 | 68 |

| 3-Nitrobenzaldehyde | Functionalized Nanoparticles + Cu(OAc)₂·H₂O | 90 | 72 |

Catalytic Oxidation Processes for Organic Compounds

Catalytic oxidation is fundamental to both industrial chemical synthesis and environmental remediation. Aminopropyl-functionalized materials can be used as supports for metal-based oxidation catalysts. For instance, metalloporphyrins immobilized on 3-aminopropyl-functionalized silica gel have been developed as heterogeneous catalysts for the selective oxidation of alcohols. researchgate.net In these systems, the aminopropyl groups serve as covalent linkers to anchor the active metal complex to the solid support.

Corrosion Inhibition Studies with Aminopropyl-Phenol Based Compounds

Corrosion of metals is a significant industrial problem, and the use of organic inhibitors is a primary method of protection, especially in acidic environments. ekb.eg Organic compounds containing heteroatoms like nitrogen and oxygen are effective inhibitors because they can adsorb onto the metal surface, forming a protective film that blocks the corrosive agents. chalcogen.ro

Aminophenol derivatives are particularly effective corrosion inhibitors. kajay-remedies.com The mechanism of action involves the adsorption of the molecule onto the metal surface through both the amine (-NH2) and hydroxyl (-OH) groups. kajay-remedies.comresearchgate.net The nitrogen and oxygen atoms act as adsorption centers, while the aromatic ring contributes via its π-electrons, enhancing surface coverage. kajay-remedies.com For compounds like 2-aminophenol (B121084), the ortho-positioning of the functional groups enhances its chelating ability with metal ions, which strengthens the protective film. kajay-remedies.com The aminopropyl chain in a molecule like 2-(3-aminopropyl)phenol would provide additional flexibility and another basic nitrogen site for interaction with the metal surface.

Studies on 4-aminophenol (B1666318) have shown that inhibition efficiency increases with inhibitor concentration but decreases with rising temperature, which is characteristic of a physical adsorption mechanism. researchgate.netuowasit.edu.iq The effectiveness of these compounds is attributed to the synergistic effect of the amine and phenol (B47542) groups in forming a stable barrier against corrosion. researchgate.net

| Inhibitor Concentration (ppm) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (% IE) | Surface Coverage (θ) |

|---|---|---|---|

| 0 (Blank) | 307.74 | - | - |

| 100 | 214.59 | 30.3 | 0.303 |

| 200 | 181.47 | 41.0 | 0.410 |

| 400 | 127.19 | 58.6 | 0.586 |

| 600 | 91.54 | 70.3 | 0.703 |

Computational and Experimental Insights into Inhibition Mechanisms

The effectiveness of an organic corrosion inhibitor is intrinsically linked to its ability to adsorb onto a metal surface. This adsorption process can be understood through a combination of computational modeling and experimental analysis. For a molecule like this compound, the inhibition mechanism is primarily based on the formation of a protective film on the metal, which isolates it from the aggressive environment.

Computational Insights

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the molecular properties of inhibitors and their interaction with metal surfaces. ijcsi.proeurjchem.com These studies help predict the efficiency of an inhibitor by analyzing its electronic structure. ijcsi.pronih.gov Key parameters derived from DFT calculations include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This orbital is associated with the molecule's capacity to donate electrons. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal, enhancing the adsorption process and inhibition efficiency. eurjchem.com

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons. A lower ELUMO value suggests a greater capacity to accept electrons from the metal surface.

Energy Gap (ΔE = ELUMO – EHOMO): A smaller energy gap signifies higher reactivity of the inhibitor molecule, which generally correlates with increased inhibition efficiency. eurjchem.com

Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface, although its correlation with inhibition efficiency is not always direct.

Global Hardness (η) and Softness (σ): These parameters describe the molecule's resistance to change in its electron distribution. Soft molecules (low hardness) are generally more effective inhibitors as they can easily donate electrons to the metal surface. eurjchem.com

For this compound, DFT calculations would likely reveal that the electron-rich centers—the oxygen atom of the hydroxyl group, the nitrogen atom of the amine group, and the π-system of the benzene (B151609) ring—are the primary sites for interaction with the metal surface. nih.gov Molecular dynamics and Monte Carlo simulations can further model the adsorption orientation of the inhibitor molecules on the metal, showing how they arrange to form a dense, protective layer. nih.gov

Experimental Insights

Experimentally, the inhibition mechanism is understood to involve the adsorption of the inhibitor molecules onto the metal surface, a process that can be classified as either physisorption, chemisorption, or a combination of both (comprehensive adsorption). mdpi.com

Physisorption: This process involves electrostatic interactions between the charged inhibitor molecules and the electrically charged metal surface. In acidic solutions, the amine group of this compound can become protonated (-NH3+), allowing it to adsorb onto a negatively charged metal surface (resulting from adsorbed anions like Cl-). researchgate.net

Chemisorption: This involves the formation of coordinate covalent bonds between the inhibitor and the metal. It occurs through the sharing of lone pair electrons from the nitrogen and oxygen heteroatoms with the vacant d-orbitals of the metal atoms (e.g., iron). The π-electrons of the aromatic ring can also participate in this type of bonding. mdpi.comresearchgate.net

The functional groups within this compound—the hydroxyl (-OH) and amino (-NH2) groups—act as the primary adsorption centers, effectively anchoring the molecule to the metal and enabling the formation of a stable, corrosion-resistant film. corromat.comimim.pl

Evaluation of Corrosion Inhibition Efficiency

The performance of a corrosion inhibitor is quantified by its inhibition efficiency (IE%), which is determined using various electrochemical techniques. The most common methods are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). mdpi.com

Potentiodynamic Polarization (PDP)

PDP measurements provide information on the kinetics of anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. By applying a potential scan and measuring the resulting current, Tafel plots are generated. researchgate.net From these plots, key corrosion parameters are extracted:

Corrosion Potential (Ecorr): The potential at which the rate of oxidation equals the rate of reduction.

Corrosion Current Density (icorr): A measure of the corrosion rate. A lower icorr value in the presence of an inhibitor indicates effective corrosion control. researchgate.net

Tafel Slopes (βa and βc): These relate to the kinetics of the anodic and cathodic reactions.

An inhibitor is classified as anodic, cathodic, or mixed-type based on its effect on the Ecorr. For inhibitors like this compound that affect both anodic and cathodic reactions, the classification is typically mixed-type. researchgate.net The inhibition efficiency is calculated using the following equation:

IE% = [ (icorr(blank) - icorr(inh)) / icorr(blank) ] × 100

where icorr(blank) and icorr(inh) are the corrosion current densities without and with the inhibitor, respectively.

The table below presents hypothetical yet representative data for this compound, illustrating how its inhibition efficiency might be evaluated using potentiodynamic polarization in a 1M HCl solution against mild steel.

Table 1: Illustrative Potentiodynamic Polarization Data

| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (IE%) |

|---|---|---|---|---|---|

| Blank | -480 | 1050 | 75 | -110 | - |

| 1 x 10-5 | -475 | 420 | 72 | -108 | 60.0 |

| 5 x 10-5 | -472 | 252 | 70 | -105 | 76.0 |

| 1 x 10-4 | -468 | 147 | 68 | -102 | 86.0 |

| 5 x 10-4 | -465 | 73.5 | 65 | -100 | 93.0 |

| 1 x 10-3 | -460 | 52.5 | 63 | -98 | 95.0 |

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the processes occurring at the metal-electrolyte interface. researchgate.netjmaterenvironsci.com By applying a small sinusoidal AC potential, the impedance of the system is measured over a range of frequencies. The data is often presented as a Nyquist plot.

For a corrosion system, the Nyquist plot typically shows a depressed semicircle, where the diameter corresponds to the charge transfer resistance (Rct) . jmaterenvironsci.com This resistance is inversely proportional to the corrosion rate. A larger Rct value indicates slower corrosion and better inhibition. researchgate.net Another parameter, the double-layer capacitance (Cdl) , provides information about the adsorption of the inhibitor. A decrease in Cdl is attributed to the replacement of water molecules at the metal surface by the inhibitor molecules, which lowers the local dielectric constant and/or increases the thickness of the electrical double layer. researchgate.netyoutube.com

The inhibition efficiency from EIS data is calculated as:

IE% = [ (Rct(inh) - Rct(blank)) / Rct(inh) ] × 100

where Rct(blank) and Rct(inh) are the charge transfer resistances without and with the inhibitor, respectively.

The following table shows plausible EIS data for this compound, demonstrating the expected trend of increasing charge transfer resistance with inhibitor concentration.

Table 2: Illustrative Electrochemical Impedance Spectroscopy Data

| Inhibitor Concentration (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |

|---|---|---|---|

| Blank | 50 | 120 | - |

| 1 x 10-5 | 128 | 95 | 60.9 |

| 5 x 10-5 | 215 | 80 | 76.7 |

| 1 x 10-4 | 360 | 65 | 86.1 |

| 5 x 10-4 | 750 | 50 | 93.3 |

| 1 x 10-3 | 1020 | 42 | 95.1 |

Both PDP and EIS techniques are crucial for a comprehensive evaluation, confirming that aminopropyl-functionalized phenols like this compound can act as highly effective corrosion inhibitors, with efficiency increasing with concentration due to enhanced surface coverage.

Research on Biological and Pharmacological Properties of 2 3 Aminopropyl Phenol and Analogues

Investigation of Pharmacological Activities and Underlying Mechanisms

Central Nervous System Modulation and Psychoactive Properties

While direct studies on 2-(3-Aminopropyl)phenol are scarce, research into its structural analogue, 3-(2-Aminopropyl)phenol (B1671444), provides insight into potential central nervous system (CNS) activity. 3-(2-Aminopropyl)phenol hydrochloride is identified as a phenethylamine (B48288) analog and a psychoactive drug. aobious.combioscience.co.uk Its mechanism of action involves interaction with serotonin (B10506) receptors; it acts as a partial agonist at the 5-HT1A, 5-HT1B, and 5-HT2C receptors, and as an antagonist at the 5-HT2A receptor. This profile of receptor interaction is characteristic of compounds that can modulate mood, cognition, and behavior, suggesting a potential for psychoactive effects. As a member of the amphetamine family, its structural backbone, β-phenylethylamine, is known to confer sympathomimetic actions in both the central and peripheral nervous systems. echemi.com

Cardiovascular Effects (e.g., Blood Pressure Regulation, Orthostatic Hypotension)

The structural isomer 3-(2-Aminopropyl)phenol is noted for its significant effects on the cardiovascular system, specifically its blood pressure-raising activity. medchemexpress.commedchemexpress.eu Research has shown it can be effective in managing symptoms of orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing. medchemexpress.com Studies indicate that oral administration of 3-(2-Aminopropyl)phenol can significantly increase blood pressure both at rest and in a standing position, helping to alleviate pathological orthostatic adjustment disorders. medchemexpress.commedchemexpress.eu This compound is reported to have a relatively minor impact on heart rate. medchemexpress.com The mechanism behind these effects is linked to its role as an indirect sympathomimetic agent, which causes the release of norepinephrine (B1679862) from adrenergic nerve terminals. Phenol (B47542) derivatives, in general, have been investigated for a range of cardiovascular effects, including vasorelaxant properties and the potential to mitigate vascular complications arising from oxidative stress. nih.govresearchgate.net

Sedative and Analgesic Properties

Specific research on the sedative and analgesic properties of this compound or its immediate analogues is not detailed in the available literature. However, the broader class of phenol derivatives encompasses compounds with known sedative effects. For instance, acute oral toxicity studies of a related compound, 2-amino-3-nitrophenol, noted sedation as one of the sublethal effects in animal models. industrialchemicals.gov.au Phenol itself has been used medically for its local anesthetic properties to relieve pain. msdvetmanual.com Some selective serotonin reuptake inhibitors (SSRIs), which modulate the same neurotransmitter systems as analogues like 3-(2-Aminopropyl)phenol, can cause sedation as a side effect. wikipedia.org However, without direct studies, any sedative or analgesic potential of this compound remains speculative.

Anti-Cancer Research and Cellular Mechanisms

Cytotoxicity and Induction of Apoptosis in Cancer Cell Lines

Research has focused on synthetic analogues of this compound, specifically 2-aminopropyl benzopyran derivatives, for their potential as anti-cancer agents, particularly against triple-negative breast cancer (TNBC). rsc.orgnih.gov Studies evaluated these compounds against TNBC cell lines (MDA-MB-231 and MDA-MB-436) and normal breast epithelial cells (MCF10A). rsc.orgnih.gov

The cytotoxic activity was found to be dependent on the structure of the amine group. N-methylated tertiary amines showed the most potent activity, followed by secondary amines, and then quaternary amine salts. rsc.orgnih.gov The presence of a lipophilic p-fluorobenzyloxy substituent on the chromanol ring also enhanced cytotoxic activity. nih.gov Several of the synthesized benzopyran derivatives demonstrated the ability to induce apoptosis or necrosis in cancer cells, an effect attributed, at least in part, to an increase in the generation of reactive oxygen species (ROS). rsc.orgnih.gov Further mechanistic studies showed that the most promising compounds downregulated the expression of the anti-apoptotic protein Bcl-2. rsc.orgnih.gov

| Compound Type | MDA-MB-231 (TNBC) | MDA-MB-436 (TNBC) |

|---|---|---|

| N-methylated derivatives (tertiary amines) | 1.5–14.0 | 2.0–21.8 |

| Secondary amine benzopyrans | 11.0–22.0 | 13.0–22.0 |

| Quaternary amine salts | 19.2–42.2 | 24.0–53.5 |

| Free phenolic derivatives (secondary amines) | 48.3–58.4 | 30.9–55.2 |

Cell Cycle Arrest and Proliferation Inhibition

In addition to inducing apoptosis, certain 2-aminopropyl benzopyran analogues were found to inhibit cancer cell proliferation by causing cell cycle arrest. rsc.orgnih.gov Flow cytometry analysis revealed that specific derivatives caused the cell cycle to arrest in the G1 phase in both MDA-MB-231 and MDA-MB-436 TNBC cell lines. nih.gov This arrest was demonstrated by a decrease in the percentage of cells in the S phase of the cell cycle following treatment with the compounds. nih.gov

The molecular mechanism for this effect was further investigated, revealing that one of the N-methylated derivatives downregulated the expression of cyclins CCND1 and CCND2, which are key regulatory proteins for progression through the G1 phase. rsc.orgnih.gov The ability to induce cell cycle arrest is a recognized strategy in the development of anti-cancer drugs, and various natural and synthetic compounds containing a benzopyran skeleton have been shown to exhibit anti-tumor properties through this mechanism. nih.govmdpi.com